![molecular formula C11H12N2OS B12829167 [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12829167.png)
[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a phenoxymethyl group attached to the thiazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine typically involves the reaction of 2-bromo-1-(phenoxymethyl)thiazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method enhances the efficiency and scalability of the production process. The use of catalysts and optimized reaction conditions further improves the yield and purity of the compound.
化学反应分析
Types of Reactions
[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 25-80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents and temperatures between 0-50°C.
Substitution: Nucleophiles such as amines, thiols; reaction conditions include solvents like dichloromethane or acetonitrile and temperatures between 20-60°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
科学研究应用
Chemistry
In chemistry, [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions and studies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for use in different industrial processes, including the manufacture of polymers and specialty chemicals.
作用机制
The mechanism of action of [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxymethyl group allows the compound to bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial activity. The thiazole ring also plays a crucial role in stabilizing the compound and enhancing its binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
- [2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetic acid
- [2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid
- [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
Uniqueness
Compared to similar compounds, [2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential biological activity. The combination of the phenoxymethyl and thiazole groups provides a distinct structure that allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C11H12N2OS |
|---|---|
分子量 |
220.29 g/mol |
IUPAC 名称 |
[2-(phenoxymethyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C11H12N2OS/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10/h1-5,8H,6-7,12H2 |
InChI 键 |
MVURMIYXBWLVRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



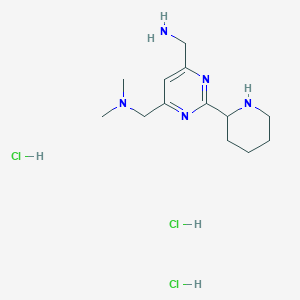

![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B12829102.png)
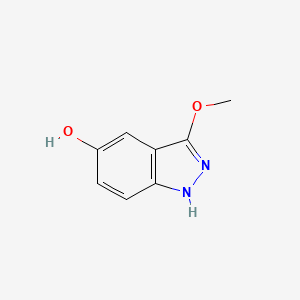
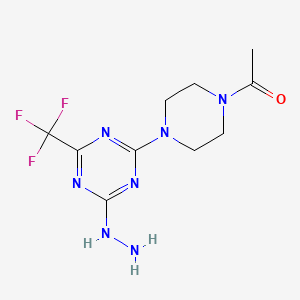
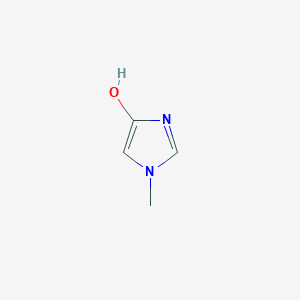
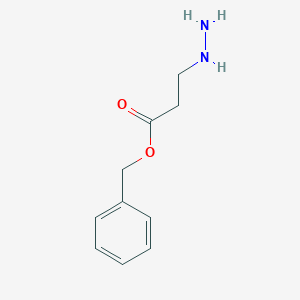

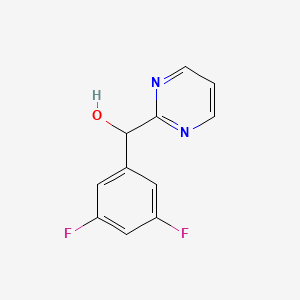
![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)



